molecular formula C14H10N2O B8699980 6-(3-pyridyl)-2-(1H)-quinolone

6-(3-pyridyl)-2-(1H)-quinolone

Cat. No. B8699980
M. Wt: 222.24 g/mol
InChI Key: NAWJUZKNHPSKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-pyridyl)-2-(1H)-quinolone is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-pyridyl)-2-(1H)-quinolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-pyridyl)-2-(1H)-quinolone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(3-pyridyl)-2-(1H)-quinolone

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

6-pyridin-3-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H10N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-9H,(H,16,17)

InChI Key

NAWJUZKNHPSKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trans-3-[4-(3-Ethoxypropenamido)phenyl]pyridine (1.43 g) was stirred in 98% sulphuric acid (4.0 cm3) for 16 hours. The mixture was added to ice (50 g) and the resulting solution was basified to pH8 with 2.5M sodium hydroxide solution. The mixture was extracted with chloroform:methanol, 9:1 (10×100 cm3), and the combined and dried (MgSO4) extracts were concentrated in vacuo to yield a solid which was recrystallised from isopropanol to afford 6-(3-pyridyl)-2-(1H)-quinolone, m.p. 228°-230° (0.39 g).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred solution of 2-methoxy-6-(3-pyridyl) quinoline (1.83 g) in 48% aqueous hydrobromic acid (6 cm3) was heated at 100° C. for 1.5 hours. The mixture was then cooled in an ice bath, adjusted with 5M sodium hydroxide solution to pH 8, and continuously extracted with chloroform for 6 hours. The dried (MgSO4) organic extract was then evaporated to give a solid which was recrystallised from methanol-ethyl acetate to afford 6-(3-pyridyl)-2-[1H]-quinolone, m.p. 217°-218°, (0.62 g).
Name
2-methoxy-6-(3-pyridyl) quinoline
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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